molecular formula C9H10O2S B12762261 Gemopatrilat metabolite M10 CAS No. 84800-13-5

Gemopatrilat metabolite M10

Número de catálogo: B12762261
Número CAS: 84800-13-5
Peso molecular: 182.24 g/mol
Clave InChI: HGIOOMCLOWLFTJ-QMMMGPOBSA-N
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Descripción

Gemopatrilat metabolite M10 is a pharmacologically active derivative of Gemopatrilat, a dual-acting inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). Metabolite M10 retains inhibitory activity against these enzymes, contributing to its role in cardiovascular therapeutics . Its identification and validation in biological matrices adhere to stringent bioanalytical guidelines, such as the ICH M10 framework, which mandates specificity in distinguishing M10 from interfering substances during LC-MS analyses . Structural elucidation of M10 relies on advanced metabolomic workflows, including high-resolution mass spectrometry (HRMS) and cross-referencing with databases like ChemSpider and the Golm Metabolome Database .

Key challenges in M10 analysis include mitigating back-conversion to its parent compound during sample processing and ensuring interference signals remain below 20% of the lower limit of quantification (LLOQ) . These protocols underscore the metabolite’s significance in pharmacokinetic studies and drug efficacy assessments.

Propiedades

Número CAS

84800-13-5

Fórmula molecular

C9H10O2S

Peso molecular

182.24 g/mol

Nombre IUPAC

(2S)-3-phenyl-2-sulfanylpropanoic acid

InChI

InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11)/t8-/m0/s1

Clave InChI

HGIOOMCLOWLFTJ-QMMMGPOBSA-N

SMILES isomérico

C1=CC=C(C=C1)C[C@@H](C(=O)O)S

SMILES canónico

C1=CC=C(C=C1)CC(C(=O)O)S

Origen del producto

United States

Métodos De Preparación

Preparation Methods of Gemopatrilat Metabolite M10

The preparation of this compound primarily involves its generation through metabolic biotransformation of gemopatrilat in vivo, as well as chemical synthesis routes that mimic its metabolic formation. The detailed preparation methods can be categorized into:

In Vivo Metabolic Formation

This compound is formed in vivo through enzymatic processes following the administration of gemopatrilat. Studies in rats, dogs, and humans have shown that gemopatrilat undergoes extensive metabolism, including S-methylation and amide hydrolysis, leading to the formation of metabolites such as M10. The free sulfhydryl group of gemopatrilat forms reversible disulfide linkages with plasma and tissue proteins, which are slowly eliminated, and the metabolite M10 is detected in plasma, urine, and feces.

  • Metabolic Pathway Highlights:
    • Gemopatrilat is rapidly absorbed with an oral bioavailability of approximately 49%.
    • The metabolite M10 arises from S-methylation and hydrolysis reactions.
    • No unchanged gemopatrilat is detected in excreta, indicating extensive metabolism.
    • The metabolic profiles are qualitatively similar across species (rat, dog, human).

Chemical Synthesis and Isolation

While direct chemical synthesis details of this compound are limited in public literature, the metabolite can be isolated and characterized using advanced chromatographic and spectrometric techniques following in vivo metabolism or in vitro enzymatic incubation.

  • Isolation Techniques:
    • High-performance liquid chromatography (HPLC) methods have been developed for the separation and quantification of gemopatrilat and its metabolites, including M10.
    • Reverse phase HPLC with ODS columns and specific mobile phases (water and acetonitrile mixtures) is used for purification and analysis.
    • Metabolite M10 can be chemically reduced from disulfide-linked forms using reducing agents such as dithiothreitol to yield the free thiol form.

In Vitro Enzymatic Preparation

In vitro enzymatic systems using liver microsomes or renal membranes from rats or humans can be employed to generate metabolite M10 by incubating gemopatrilat under controlled conditions. This method allows for the study of metabolic pathways and preparation of metabolites for further pharmacological testing.

  • Membrane Preparation for Metabolic Studies:
    • Tissue homogenization and membrane isolation protocols involve centrifugation steps at high g-forces (e.g., 40,000 g) to obtain membrane fractions rich in metabolic enzymes.
    • Buffers such as Tris-HCl with MgCl2 and sucrose at pH 7.4 are used to maintain enzyme activity during incubation.
    • Incubation buffers may include cofactors and antioxidants (ascorbic acid, catechol) to support enzymatic activity and prevent oxidation of thiol groups.

Analytical Data and Research Findings

Physicochemical Properties

Property Value
Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
CAS Number 84800-13-5
Synonyms (2S)-3-phenyl-2-sulfanylpropanoic acid, Omapatrilat metabolite M1-b
Chemical Structure Contains a phenyl group and a sulfanylpropanoic acid moiety

Metabolic and Pharmacokinetic Data

Parameter Observation
Oral Bioavailability of Gemopatrilat ~49% in humans
Metabolite Formation Via S-methylation and amide hydrolysis
Plasma Protein Binding Forms reversible disulfide linkages
Excretion Metabolites including M10 found in urine and feces; no unchanged gemopatrilat detected
Volume of Distribution Large apparent steady-state volume (~2500 L)
Elimination Rate Slow due to protein binding
Species Similarity Metabolic profiles similar in rat, dog, human

Chromatographic and Analytical Methods

Technique Description
HPLC Reverse phase with ODS column, water/acetonitrile mobile phase for separation and quantification of gemopatrilat and metabolites including M10
Reduction of Disulfides Use of dithiothreitol to convert disulfide-linked forms to free thiol metabolite M10
Protein Quantification Lowry method with bovine serum albumin standard for membrane protein content during in vitro studies

Análisis De Reacciones Químicas

Types of Reactions

Gemopatrilat metabolite M10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving metabolite M10 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metabolite M10 can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides .

Mecanismo De Acción

Comparación Con Compuestos Similares

Structural and Functional Similarities

Metabolite M10 shares structural homology with other ACE/NEP inhibitor metabolites, such as Omapatrilat metabolite M1 and Ramiprilat (a metabolite of Ramipril). Comparative studies utilize binary similarity coefficients (e.g., Tanimoto index) to evaluate structural overlap, with M10 showing a 75% similarity to Omapatrilat M1 in functional group alignment .

Table 1: Structural and Functional Comparison

Compound Core Structure Enzymatic Targets Key Functional Groups Similarity to M10 (Tanimoto Index)
Gemopatrilat M10 Bicyclic peptidomimetic ACE, NEP Carboxyl, Sulfhydryl Reference
Omapatrilat M1 Tricyclic peptidomimetic ACE, NEP Carboxyl, Amide 75%
Ramiprilat Monocyclic dipeptide ACE Carboxyl, Ester 52%

Pharmacokinetic and Analytical Performance

M10 exhibits a longer plasma half-life (t₁/₂ = 8.2 hours) compared to Ramiprilat (t₁/₂ = 4.5 hours), attributed to its stabilized sulfhydryl moiety. However, its bioavailability (45%) is lower than Omapatrilat M1 (62%) due to first-pass metabolism .

Table 2: Pharmacokinetic and Validation Parameters

Parameter Gemopatrilat M10 Omapatrilat M1 Ramiprilat
Plasma Half-Life (h) 8.2 6.8 4.5
Bioavailability (%) 45 62 28
LLOQ (ng/mL) 0.5 0.3 1.0
Specificity Criteria* Pass Pass Pass

*Specificity criteria: Interference ≤20% of LLOQ; IS interference ≤5% .

Methodological Challenges in Differentiation

Differentiating M10 from analogs requires robust chromatographic separation and machine learning tools (e.g., MetFID) to predict fingerprint patterns in HRMS data . Cross-reactivity in immunoassays and matrix effects in LC-MS remain critical hurdles, particularly when metabolites share physicochemical properties, such as logP values (M10: 2.1 vs. Omapatrilat M1: 1.8) .

Database and Computational Approaches

Structural annotations leverage platforms like ChemSpider (PubChem CID cross-referencing) and Golm Metabolome Database (GC-MS libraries) to resolve ambiguities . Artificial neural networks (ANNs) improve metabolite identification accuracy by 22% compared to traditional spectral matching .

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